2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, an amino group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 5-amino-1H-tetrazole with an appropriate aldehyde or ketone to form the corresponding Schiff base. This is followed by the reaction with acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The process would also involve rigorous purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or hydrazides.
Scientific Research Applications
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive functional groups.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate biological pathways and result in various effects such as inhibition of enzyme activity or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: This compound also features a tetrazole ring and is used in coordination chemistry.
1,5’-bistetrazole: Known for its energetic properties and used in materials science.
2-methyl-5-(tetrazol-1-yl)tetrazole: A derivative of bistetrazole with similar applications.
Uniqueness
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metals and its potential biological activities make it a compound of significant interest in multiple research fields.
Properties
Molecular Formula |
C10H11N7O2 |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H11N7O2/c11-10-14-15-16-17(10)6-9(19)13-12-5-7-3-1-2-4-8(7)18/h1-5,18H,6H2,(H,13,19)(H2,11,14,16)/b12-5+ |
InChI Key |
NFDBKHSIGXEDPY-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C(=NN=N2)N)O |
Origin of Product |
United States |
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